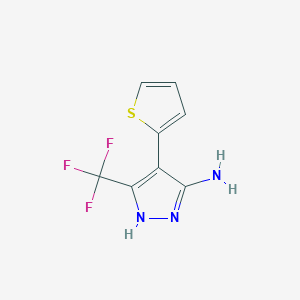

4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves a one-pot procedure. Thiosalicylic acid (1) reacts with 4-trifluoromethyl phenacyl bromide (2) in the presence of triethylamine and dimethylformamide (DMF). This reaction yields 4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine (3) with an impressive 80% yield and purity .

Applications De Recherche Scientifique

Synthesis and Characterization

Catalytic Synthesis : A study by Prabakaran et al. (2012) demonstrated the synthesis of a similar compound, 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, using TBTU as a catalyst. This method showcases a potential approach for synthesizing derivatives of 4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine (Prabakaran, Khan, & Jin, 2012).

Photoinitiators for Polymerization : Zhang et al. (2015) developed star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives as photoinitiators for polymerization, indicating potential uses for similar thiophenyl derivatives in material sciences and polymer technology (Zhang et al., 2015).

Antimicrobial Activity : Idrees, Kola, and Siddiqui (2019) synthesized novel triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties, which displayed promising antimicrobial activities. This suggests that similar compounds like this compound could be explored for antimicrobial properties (Idrees, Kola, & Siddiqui, 2019).

Material Science and Electronics

Electroluminescence and Emission Properties : Liu et al. (2016) investigated a star-shaped single-polymer system with thiophene derivatives for electroluminescent and amplified spontaneous emission properties. This research highlights the potential of thiophenyl derivatives in electronic and photonic applications (Liu et al., 2016).

Polymer Modification : Aly and El-Mohdy (2015) modified polyvinyl alcohol/acrylic acid hydrogels with various amine compounds, including pyrazole derivatives. This indicates potential applications of this compound in polymer science for creating functional materials (Aly & El-Mohdy, 2015).

Optical and Nonlinear Properties : Kanwal et al. (2022) synthesized pyrazole-thiophene-based amide derivatives and explored their nonlinear optical properties, suggesting applications in photonics and advanced material sciences (Kanwal et al., 2022).

Mécanisme D'action

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, including hydrogen bonding and van der Waals forces . The presence of the trifluoromethyl group may enhance the compound’s lipophilicity, potentially influencing its interaction with hydrophobic pockets within target proteins .

Pharmacokinetics

The presence of the trifluoromethyl group may influence the compound’s pharmacokinetic properties, potentially enhancing its stability and bioavailability .

Action Environment

The action of this compound may be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. The trifluoromethyl group may enhance the compound’s stability under a variety of environmental conditions .

Propriétés

IUPAC Name |

4-thiophen-2-yl-5-(trifluoromethyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3S/c9-8(10,11)6-5(7(12)14-13-6)4-2-1-3-15-4/h1-3H,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFNYBLQRHIDJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(NN=C2N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

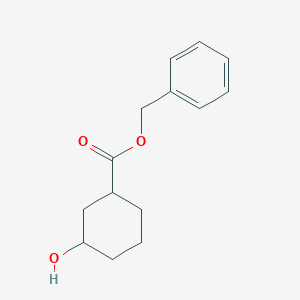

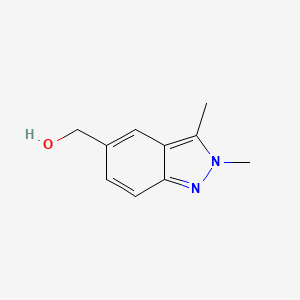

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-acetic acid methyl ester](/img/structure/B3320390.png)

![tert-Butyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B3320391.png)

![6-Chloroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3320400.png)